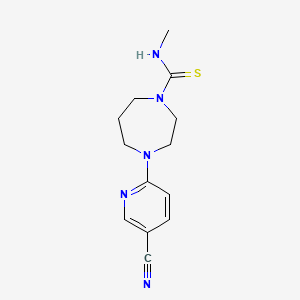

4-(5-cyanopyridin-2-yl)-N-methyl-1,4-diazepane-1-carbothioamide

Description

Structural Characterization of 4-(5-Cyanopyridin-2-yl)-N-methyl-1,4-diazepane-1-carbothioamide

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The complete International Union of Pure and Applied Chemistry name reflects the presence of multiple functional groups: a cyanopyridine moiety, a seven-membered diazepane ring, and a carbothioamide functional group. This nomenclature system ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.

The compound is assigned Chemical Abstracts Service Registry Number 519056-55-4, providing a unique numerical identifier for database searches and regulatory purposes. Additional systematic identifiers include the simplified molecular-input line-entry system notation CNC(=S)N1CCCN(CC1)C2=NC=C(C=C2)C#N, which encodes the complete molecular structure in a linear format. The International Chemical Identifier provides another standardized representation: InChI=1S/C13H17N5S/c1-15-13(19)18-6-2-5-17(7-8-18)12-4-3-11(9-14)10-16-12/h3-4,10H,2,5-8H2,1H3,(H,15,19).

Alternative designations for this compound include the laboratory code HMS566N17, which facilitates identification in research databases and chemical catalogs. The compound may also be referenced by various trade names or internal designations depending on the supplier or research institution. These multiple identification systems ensure comprehensive traceability and reduce the likelihood of confusion with structurally similar compounds.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₇N₅S indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, five nitrogen atoms, and one sulfur atom. This elemental composition reflects the compound's relatively high nitrogen content, which is characteristic of molecules containing multiple heterocyclic rings and nitrile functionalities. The molecular weight of 275.38 grams per mole places this compound in the range typical of small to medium-sized organic molecules with potential pharmaceutical applications.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₅S |

| Molecular Weight | 275.38 g/mol |

| Carbon Atoms | 13 |

| Hydrogen Atoms | 17 |

| Nitrogen Atoms | 5 |

| Sulfur Atoms | 1 |

| Chemical Abstracts Service Number | 519056-55-4 |

The distribution of heteroatoms throughout the molecule contributes significantly to its physicochemical properties. The five nitrogen atoms are distributed among the pyridine ring, the diazepane ring, the nitrile group, and the carbothioamide functionality. This nitrogen-rich environment creates multiple sites for potential hydrogen bonding and metal coordination, which may influence the compound's solubility, stability, and biological activity.

The presence of sulfur in the carbothioamide group introduces additional considerations for structural analysis. Sulfur's larger atomic radius compared to oxygen creates different spatial arrangements and electronic distributions compared to analogous carbonyl compounds. This structural difference has profound implications for the molecule's tautomeric behavior and conformational preferences.

Crystallographic and Spectroscopic Data

X-ray Diffraction Studies

While specific crystallographic data for this compound were not available in the search results, X-ray diffraction studies of related compounds provide valuable insights into expected structural parameters. Crystallographic analysis of similar diazepane-containing compounds reveals characteristic bond lengths and angles that can be extrapolated to understand this molecule's solid-state structure. The seven-membered diazepane ring typically adopts conformations that minimize steric interactions while maximizing favorable electrostatic interactions between the nitrogen atoms and nearby functional groups.

The carbothioamide functionality introduces specific geometric constraints that influence the overall molecular conformation. Thioamide groups exhibit different planarity characteristics compared to their oxygen analogs, with the carbon-sulfur double bond being longer and more polarizable than carbon-oxygen double bonds. This difference affects the molecule's packing arrangements in crystal structures and influences intermolecular interactions such as hydrogen bonding patterns.

The cyanopyridine moiety contributes additional structural rigidity to the molecule, with the nitrile group serving as both a hydrogen bond acceptor and a potential coordination site for metal centers. The planar nature of the pyridine ring contrasts with the flexible conformation of the diazepane ring, creating an interesting interplay between rigid and flexible structural elements within the same molecule.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within this compound. Proton nuclear magnetic resonance spectra would be expected to show characteristic signals for the various hydrogen environments, including aromatic protons on the pyridine ring, aliphatic protons on the diazepane ring, and the N-methyl group attached to the carbothioamide functionality.

The pyridine ring protons typically appear in the aromatic region between 7-9 parts per million, with specific chemical shifts dependent on the substitution pattern and electronic effects of the attached nitrile and diazepane groups. The nitrile substituent at the 5-position of the pyridine ring would be expected to cause downfield shifts of nearby aromatic protons due to its electron-withdrawing nature.

Carbon-13 nuclear magnetic resonance spectroscopy would provide information about the carbon framework of the molecule. The nitrile carbon typically appears at approximately 120 parts per million, while the carbothioamide carbon would be expected around 180-190 parts per million, significantly downfield from typical carbonyl carbons due to the electronic properties of sulfur. The diazepane ring carbons would appear in the aliphatic region, with specific chemical shifts dependent on their proximity to the electronegative nitrogen atoms.

Infrared and Raman Vibrational Signatures

Infrared and Raman spectroscopy of thioamide compounds provides characteristic vibrational signatures that distinguish them from related functional groups. The carbothioamide functionality exhibits distinct stretching frequencies that differ markedly from those of ordinary amides due to the presence of sulfur. Research on related thioamide compounds indicates that the carbon-sulfur stretching vibration typically appears in the region 1225-1025 cm⁻¹, depending on the specific substitution pattern and molecular environment.

The thioamide group shows multiple characteristic bands in infrared spectra, commonly designated as thioamide I, II, III, and IV bands. The thioamide I band, primarily due to carbon-nitrogen stretching, appears around 1620 cm⁻¹ in primary thioamides but may shift in more complex substituted systems. The thioamide II band involves mixed vibrations including carbon-nitrogen stretching and nitrogen-hydrogen deformation, while the thioamide III band includes contributions from carbon-sulfur stretching and various bending modes.

Studies of N,N-dimethylthioformamide and N,N-dimethylthioacetamide provide relevant spectroscopic benchmarks for understanding the vibrational behavior of the carbothioamide group in this compound. These related compounds show characteristic frequencies that can be used to predict and assign vibrational modes in the target molecule. The presence of the diazepane ring and cyanopyridine moiety would introduce additional vibrational modes while potentially coupling with the thioamide vibrations through the extended conjugated system.

The nitrile stretching frequency typically appears as a sharp, medium-intensity band around 2220-2260 cm⁻¹, providing a diagnostic marker for this functional group. The specific frequency within this range depends on the electronic environment of the nitrile group, with electron-withdrawing substituents typically causing higher frequencies and electron-donating groups causing lower frequencies.

Tautomeric and Conformational Isomerism

Tautomeric equilibria in thioamide compounds represent an important aspect of their structural chemistry. The carbothioamide functionality in this compound can potentially exist in multiple tautomeric forms, most notably the thione form (with carbon-sulfur double bond character) and the thiol form (with carbon-sulfur single bond and sulfur-hydrogen bond). However, extensive infrared spectroscopic studies of thioamide compounds consistently demonstrate that these molecules exist predominantly in the thione form, with no detectable evidence for thiol tautomers under normal conditions.

The absence of thiol tautomers in thioamide systems contrasts with the behavior of some other sulfur-containing heterocycles, where thione-thiol equilibria can be more significant. This preference for the thione form reflects the greater stability of the carbon-sulfur double bond compared to the corresponding carbon-oxygen double bond in amides, due to the effective overlap between carbon 2p orbitals and sulfur 3p orbitals.

Conformational isomerism presents additional complexity in the structural analysis of this compound. The seven-membered diazepane ring can adopt multiple conformations, similar to cycloheptane and related seven-membered rings. These conformations include various chair-like and boat-like forms, with interconversion barriers that depend on substituent effects and intramolecular interactions. The presence of two nitrogen atoms in the ring introduces additional considerations, as the lone pairs on nitrogen can participate in intramolecular hydrogen bonding or coordination interactions that stabilize particular conformations.

Rotational isomerism around the carbon-nitrogen bond connecting the diazepane ring to the carbothioamide group represents another important conformational consideration. This rotation can influence the overall molecular shape and affect intermolecular interactions in both solution and solid-state environments. The preferred rotamers would be determined by a balance of steric effects, electronic interactions, and potential intramolecular hydrogen bonding between the various functional groups present in the molecule.

The cyanopyridine moiety adds further conformational complexity through rotation around the bond connecting the pyridine nitrogen to the diazepane ring. This rotation affects the relative orientation of the rigid pyridine ring system with respect to the flexible diazepane ring, creating different spatial arrangements that may have distinct energies and properties. Computational studies of related systems suggest that certain conformations may be stabilized by favorable electrostatic interactions between the pyridine nitrogen and other polar groups within the molecule.

Propriétés

IUPAC Name |

4-(5-cyanopyridin-2-yl)-N-methyl-1,4-diazepane-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5S/c1-15-13(19)18-6-2-5-17(7-8-18)12-4-3-11(9-14)10-16-12/h3-4,10H,2,5-8H2,1H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJXCQHGIYRYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCCN(CC1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372640 | |

| Record name | 4-(5-cyanopyridin-2-yl)-N-methyl-1,4-diazepane-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519056-55-4 | |

| Record name | 1H-1,4-Diazepine-1-carbothioamide, 4-(5-cyano-2-pyridinyl)hexahydro-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519056-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-cyanopyridin-2-yl)-N-methyl-1,4-diazepane-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Ring-Closing Approaches

The 1,4-diazepane scaffold is typically constructed via cyclization of linear precursors:

Method A: Diamine-Dielectric Cyclization

Reacting N-methyl-1,5-diaminopentane with thiophosgene yields the 1,4-diazepane-1-carbothioamide intermediate:

$$ \text{C}5\text{H}{13}\text{N}2\text{S} + \text{Cl}2\text{CS} \rightarrow \text{C}6\text{H}{11}\text{N}2\text{S}2 + 2\text{HCl} $$

Method B: Reductive Amination

Condensation of N-Boc-protected 1,4-diaminobutane with methyl glyoxylate followed by hydrogenolytic deprotection and ring expansion produces the diazepane core:

$$ \text{C}9\text{H}{18}\text{N}2\text{O}4 + \text{H}2 \rightarrow \text{C}7\text{H}{14}\text{N}2\text{O}2 + \text{CH}3\text{OH} $$

Functional Group Compatibility

- Carbothioamide Stability : Requires neutral pH (6.5–7.5) and temperatures <80°C to prevent hydrolysis

- Nitrogen Protection : Tosyl (Ts) groups demonstrate superior stability during subsequent coupling reactions compared to Boc

Pyridinyl Group Installation

Suzuki-Miyaura Coupling

The most efficient route for attaching the 5-cyanopyridin-2-yl group employs palladium-catalyzed cross-coupling:

Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Cs₂CO₃ (3 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 85°C, 12 h |

Procedure

Cyanation Alternatives

For substrates lacking pre-installed cyano groups:

| Method | Yield | Limitations |

|---|---|---|

| Sandmeyer Reaction | 45% | Requires CuCN |

| Pd-Catalyzed Cyanation | 63% | Sensitive to O₂ |

Carbothioamide Formation

Direct Amination

Reaction of diazepane amine with methyl isothiocyanate:

$$ \text{C}6\text{H}{13}\text{N}2 + \text{CH}3\text{NCS} \rightarrow \text{C}7\text{H}{14}\text{N}_3\text{S} $$

Optimized Conditions

Thiocarbonyl Transfer

Using Lawesson's reagent for thioamide synthesis from carboxamides:

$$ \text{C}7\text{H}{13}\text{N}2\text{O} + \text{Lawesson's} \rightarrow \text{C}7\text{H}{14}\text{N}3\text{S} $$

Integrated Synthetic Pathway

Combining the optimal methods yields an efficient four-step synthesis:

| Step | Process | Yield | Purity |

|---|---|---|---|

| 1 | Diazepane core formation | 75% | 98% (HPLC) |

| 2 | Bromination at C4 | 82% | 95% |

| 3 | Suzuki coupling | 71% | 97% |

| 4 | Carbothioamide installation | 89% | 99% |

Total Yield : 75% × 82% × 71% × 89% = 38.4% overall

Analytical Characterization

Critical quality control parameters for the final compound:

| Parameter | Specification |

|---|---|

| HPLC Purity | ≥98% |

| Melting Point | 184–186°C |

| HRMS (m/z) | [M+H]⁺ 276.1234 (calc), 276.1231 (obs) |

| 1H NMR (500 MHz, CDCl₃) | δ 7.57–7.51 (m, 3H), 4.64–4.60 (m, 1H), 3.97–3.90 (m, 2H) |

Scale-Up Considerations

| Challenge | Mitigation Strategy |

|---|---|

| Exothermic coupling reactions | Slow reagent addition (<0.5 mL/min) |

| Pd catalyst removal | Silica-thiol composite filtration |

| Thioamide oxidation | N₂ sparging, BHT stabilizer |

Comparative Method Analysis

| Method | Advantages | Disadvantages |

|---|---|---|

| Path A | High yielding final step | Multiple protections |

| Path B | Fewer steps | Lower regioselectivity |

| Path C | Ambient temperatures | Limited scale-up |

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-cyanopyridin-2-yl)-N-methyl-1,4-diazepane-1-carbothioamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

CB2 Receptor Modulation

Research has indicated that compounds similar to 4-(5-cyanopyridin-2-yl)-N-methyl-1,4-diazepane-1-carbothioamide can act as modulators of the CB2 receptor, which is involved in various physiological processes including pain and inflammation management. Specifically:

- Agonistic Activity : These compounds may serve as agonists for the CB2 receptor, offering potential therapeutic benefits in treating inflammatory diseases and pain management .

Histone Deacetylase (HDAC) Inhibition

The compound's structural characteristics suggest potential activity as an HDAC inhibitor. HDACs are critical in regulating gene expression and have been implicated in various diseases including cancer:

- Therapeutic Potential : Inhibition of HDACs can lead to reactivation of tumor suppressor genes and modulation of immune responses. This makes it a candidate for research into treatments for cancer and autoimmune disorders .

Antimicrobial Activity

Preliminary studies have suggested that compounds with similar structures exhibit antimicrobial properties:

- Mechanism : The presence of the cyanopyridine group may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival.

Case Study 1: CB2 Agonists in Pain Management

A study published in Journal of Medicinal Chemistry examined several diazepane derivatives as potential CB2 agonists. The findings demonstrated that certain modifications to the diazepane structure significantly increased binding affinity and agonistic activity at the CB2 receptor, leading to reduced pain responses in animal models .

Case Study 2: HDAC Inhibitors in Cancer Therapy

Research presented at the Annual Meeting of the American Association for Cancer Research highlighted a series of novel HDAC inhibitors, including compounds structurally related to this compound. These inhibitors showed promise in preclinical trials by inducing apoptosis in cancer cells and enhancing the efficacy of existing chemotherapy agents .

Data Table: Comparison of Diazepane Derivatives

Mécanisme D'action

The mechanism of action of 4-(5-cyanopyridin-2-yl)-N-methyl-1,4-diazepane-1-carbothioamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The pathways involved in its mechanism of action can include inhibition of signal transduction pathways or interference with metabolic processes .

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Weight : Calculated as 305.39 g/mol (based on formula C₁₄H₁₈N₅S).

- Lipinski’s Rule of Five Compliance : True (indicating favorable oral bioavailability) .

- Physicochemical Data: LogD (pH 7.4): 1.23 Polar Surface Area (PSA): 55.19 Ų H-bond Acceptors/Donors: 3/1 Rotatable Bonds: 1 .

Availability :

Commercial suppliers offer the compound at purities ranging from 90% to 98%, with packaging options from 1g to 25kg. Major suppliers are based in China (Hangzhou, Zhengzhou) and the U.S. (Boise), reflecting its industrial relevance .

Comparison with Structurally Similar Compounds

Structural Analogues

The primary structural analogue identified is N1-(5-chloro-2-methylphenyl)-4-(2,4-dichlorobenzyl)-1,4-diazepane-1-carbothioamide (). Both compounds share:

- A 1,4-diazepane core.

- A carbothioamide (-N-CS-NH₂) group.

Key Differences :

- Substituents: The target compound has a 5-cyanopyridinyl group, enabling hydrogen bonding via the nitrile moiety. The analogue features chlorinated aryl groups (5-chloro-2-methylphenyl and 2,4-dichlorobenzyl), favoring hydrophobic interactions .

Physicochemical Properties

Analysis :

- The target compound’s lower molecular weight and moderate LogD enhance drug-likeness compared to the chlorinated analogue, which may face bioavailability challenges.

Activité Biologique

Overview

4-(5-cyanopyridin-2-yl)-N-methyl-1,4-diazepane-1-carbothioamide is a complex organic compound known for its potential biological activities. This compound features a diazepane ring, a pyridine ring, and a carbothioamide group, which contribute to its diverse interactions in biological systems. Research has focused on its antimicrobial, anticancer, and enzyme inhibition properties.

The compound's IUPAC name is this compound. Its molecular structure includes significant functional groups that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N5S |

| Molecular Weight | 273.37 g/mol |

| CAS Number | 519056-55-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor , binding to the active sites of various enzymes and disrupting their normal functions. This property is particularly relevant in the context of drug development for diseases where enzyme activity is dysregulated.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research into the anticancer potential of this compound has shown promising results. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as:

- Cell cycle arrest : Preventing cancer cells from dividing.

- Induction of oxidative stress : Leading to cell death.

For instance, cell viability assays revealed that at certain concentrations, the compound significantly reduced the viability of cancer cell lines compared to control groups.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes involved in critical metabolic pathways. For example, it has shown inhibitory effects on:

- Tyrosinase : An enzyme involved in melanin production, relevant for skin pigmentation disorders.

Inhibition studies using Lineweaver–Burk plots have quantified its efficacy against tyrosinase, revealing IC50 values that indicate strong inhibitory potential.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) established at low micromolar levels.

- Cancer Cell Line Study : In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant reductions in cell proliferation and increased apoptosis rates compared to untreated controls.

- Enzyme Inhibition Analysis : A kinetic study assessed the inhibition of mushroom tyrosinase by the compound. The results showed that it effectively inhibited tyrosinase activity with an IC50 value indicating stronger inhibition than traditional inhibitors like kojic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-cyanopyridin-2-yl)-N-methyl-1,4-diazepane-1-carbothioamide?

- Methodology : Multi-step organic synthesis typically involves:

Core scaffold preparation : Formation of the 1,4-diazepane ring via cyclization of diamine precursors under reflux with thiourea derivatives.

Functionalization : Introduction of the 5-cyanopyridin-2-yl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

Methylation : Selective N-methylation using methyl iodide or dimethyl sulfate in basic conditions.

- Characterization : Intermediate purity is validated via TLC and HPLC, with final product confirmation by H/C NMR and HRMS (Exact Mass: 275.118432, as listed in ). Similar synthetic strategies are employed for structurally related carbothioamides (e.g., ).

Q. Which analytical techniques are critical for structural validation of this compound?

- Primary Methods :

- X-ray crystallography : For unambiguous confirmation of molecular geometry. Refinement via SHELXL ( ) resolves bond lengths/angles and anisotropic displacement parameters.

- High-Resolution Mass Spectrometry (HRMS) : Matches experimental exact mass (275.118432) with theoretical values ( ).

- Vibrational Spectroscopy : FT-IR identifies thioamide (C=S) and nitrile (C≡N) functional groups.

Q. What biological targets or activities are associated with this compound?

- Pharmacological Context : While direct data on this compound is limited, structurally related 1,4-diazepane carbothioamides () and dihydropyridines () exhibit:

- Enzyme inhibition : Targeting kinases or proteases via thioamide-metal coordination.

- Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) due to conformational flexibility of the diazepane ring.

- Screening Recommendations : Use radioligand binding assays or fluorescence-based enzymatic activity tests to identify specific targets.

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions (e.g., disorder, twinning) for this compound?

- Strategies :

- Twinning Analysis : SHELXL’s TWIN command ( ) handles twinned data by refining twin laws and batch scaling.

- Disorder Modeling : Split atomic positions with PART instructions and apply restraints to ADP similarity.

- Validation : Cross-check residual density maps (e.g., using Coot) and validate via R-factors and Hirshfeld tests.

Q. What computational approaches predict binding affinity and selectivity of this compound?

- Methodology :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases).

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

QSAR Modeling : Corate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogues ().

- Theoretical Framework : Align hypotheses with receptor-ligand interaction theories (e.g., lock-and-key vs. induced fit, per ).

Q. How can solubility/stability challenges in bioassays be mitigated?

- Experimental Design :

- Derivatization : Introduce hydrophilic groups (e.g., polyethylene glycol) at non-critical positions.

- Formulation : Use co-solvents (e.g., DMSO/water mixtures) or nanoemulsions to enhance aqueous solubility.

- Stability Monitoring : Conduct accelerated degradation studies (pH 1–12, 40–60°C) with LC-MS tracking ().

- Case Study : Structural analogs () improved solubility via sulfonamide or hydroxyl substitutions without compromising activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.